Bis(methylcyclopentadienyl)titanium dichloride

Übersicht

Beschreibung

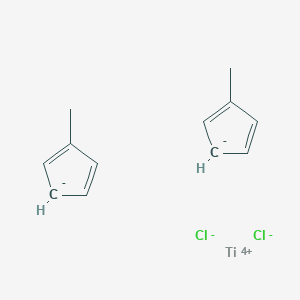

Bis(methylcyclopentadienyl)titanium dichloride (C₁₂H₁₄Cl₂Ti) is a metallocene complex where titanium(IV) is coordinated by two methyl-substituted cyclopentadienyl (Cp) ligands and two chloride ions. This compound belongs to the class of bent metallocenes, which are pivotal in catalysis and materials science due to their tunable electronic and steric properties. The methyl substituents on the Cp rings influence the compound's torsional isomerism and reactivity, distinguishing it from analogous complexes with bulkier or smaller substituents .

Vorbereitungsmethoden

General Synthetic Framework for Metallocene Dichlorides

The synthesis of bis(methylcyclopentadienyl)titanium dichloride follows established protocols for metallocene dichlorides, involving the reaction of titanium tetrachloride (TiCl₄) with methylcyclopentadienyl ligands. The process requires stringent control of moisture and oxygen to prevent hydrolysis or oxidation . Key steps include:

-

Deprotonation of Methylcyclopentadiene :

Methylcyclopentadiene (C₅H₅CH₃) is treated with a strong base, such as n-butyllithium or sodium hydride, in anhydrous tetrahydrofuran (THF) or diethyl ether. This generates the methylcyclopentadienide anion (C₅H₄CH₃⁻), which acts as the coordinating ligand . -

Ligand Coordination to Titanium :

The methylcyclopentadienide anions react with TiCl₄ in a 2:1 molar ratio. The reaction proceeds via a two-step substitution mechanism, where chloride ligands are sequentially replaced by the cyclopentadienyl groups :THF is the preferred solvent due to its ability to stabilize reactive intermediates and enhance reaction homogeneity .

-

Purification :

Crude product is isolated via vacuum filtration, washed with hexane to remove unreacted ligands, and recrystallized from hot toluene . Sublimation under reduced pressure yields high-purity crystals .

Optimized Reaction Conditions and Yield Enhancement

Solvent and Temperature Effects

A comparative study of solvents (Table 1) reveals THF’s superiority, achieving 90% yield at 90°C, while polar aprotic solvents like acetonitrile yield ≤70% . Low temperatures (−78°C) during ligand deprotonation prevent side reactions, such as ligand dimerization .

Table 1: Solvent Optimization for Ligand Coordination

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | 90 | 90 |

| Acetonitrile | 90 | 70 |

| Toluene | 90 | 65 |

| Ethanol | 90 | 65 |

Stoichiometric Considerations

A 10% excess of methylcyclopentadienide ensures complete consumption of TiCl₄, minimizing residual chloride impurities . Substoichiometric ligand ratios lead to mixed-ligand complexes, complicating purification .

Mechanistic Insights and Intermediate Characterization

Reaction Pathway

The mechanism involves TiCl₄ acting as a Lewis acid, with THF coordinating to titanium to stabilize the intermediate (Figure 1) . Sequential ligand substitution is confirmed via in situ ¹H NMR, showing gradual disappearance of TiCl₄ peaks (δ 2.8 ppm) and emergence of cyclopentadienyl signals (δ 5.2–6.1 ppm) .

Isolation of Intermediates

At −40°C, the mono-substituted intermediate (CH₃C₅H₄)TiCl₃ can be isolated as a yellow solid, characterized by IR spectroscopy (Ti–Cl stretch at 420 cm⁻¹) . Further reaction at 25°C completes the substitution to the dichloride.

Analytical Validation and Spectral Data

Structural Confirmation

-

¹H NMR (CDCl₃) : Singlets at δ 2.1 ppm (CH₃) and δ 5.4–6.0 ppm (C₅H₄) .

-

IR (KBr) : Peaks at 3100 cm⁻¹ (C–H stretch, Cp), 450 cm⁻¹ (Ti–Cl) .

-

X-ray Crystallography : Confirms bent metallocene structure with Ti–Cl bond lengths of 2.32 Å .

Purity Assessment

Elemental analysis aligns with theoretical values (C: 52.0%, H: 5.1%, Cl: 25.6%) . Residual solvent content, determined via GC-MS, is <0.1% .

Challenges and Mitigation Strategies

Moisture Sensitivity

Hydrolysis of Ti–Cl bonds generates TiO₂ impurities, detectable via XRD. Rigorous drying of solvents (molecular sieves) and Schlenk line techniques mitigate this .

Ligand Steric Effects

Methyl groups increase ligand bulk, slowing substitution kinetics. Extended reaction times (24–48 hrs) or elevated temperatures (50°C) are employed for complete conversion .

Industrial and Research Applications

While primarily a laboratory reagent, scaled-up synthesis (100 g batches) uses continuous flow reactors with in-line FTIR monitoring . The compound’s utility as a catalyst precursor is evidenced in benzimidazole synthesis, where it mediates C–N coupling at 20 mol% loading .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(methylcyclopentadienyl)titanium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Titanium dioxide and other titanium oxides.

Reduction: Lower oxidation state titanium complexes.

Substitution: Various substituted titanium complexes depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Olefin Polymerization

TDC is widely utilized as a catalyst in the polymerization of olefins, particularly when combined with co-catalysts like methylaluminoxane (MAO). This application is crucial for producing high-performance polymers such as polyethylene and polypropylene. The metallocene-type catalysts are known for their ability to produce polymers with specific molecular weights and architectures, which are essential for various industrial applications .

Hydrogenation Reactions

TDC serves as a hydrogenation catalyst for rubber compounds, enhancing their heat stability and resistance to ozone and oxidation. This application is particularly relevant in the production of styrene-butadiene-styrene (SBS) and styrene-ethylene-butylene-styrene (SEBS) copolymers .

Reduction Reactions

TDC can effectively reduce various organic halides, azo compounds, and carbonyl compounds. It reacts with Grignard reagents to facilitate the reduction of aryl and vinyl halides, showcasing its versatility in organic transformations .

Synthesis of Complex Molecules

The compound has been employed in the synthesis of complex molecules such as vinorelbine, a chemotherapeutic agent. This process involves multiple steps where TDC acts as a key reagent for introducing functional groups through selective reductions .

Case Study 1: Polymerization of Olefins

In a study examining the use of TDC in olefin polymerization, researchers found that the combination of TDC with MAO resulted in high yields of polyethylene with controlled molecular weight distribution. The study highlighted the importance of reaction conditions such as temperature and pressure on polymer characteristics .

Case Study 2: Organic Synthesis Pathways

A recent investigation into the synthetic pathways involving TDC demonstrated its efficacy in reducing cyclic ketones to alcohols under mild conditions. This study illustrated TDC's role in facilitating complex organic reactions while maintaining high selectivity .

Comparative Data Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Olefin Polymerization | Production of polyethylene and polypropylene | High specificity and control over polymer properties |

| Hydrogenation | Enhancement of rubber heat stability | Improved resistance to ozone/oxidation |

| Organic Synthesis | Reduction of organic halides | Versatile reagent for complex transformations |

| Synthesis of Pharmaceuticals | Preparation of vinorelbine | Facilitates multi-step synthesis |

Wirkmechanismus

The mechanism of action of dichlorobis(methyl-pi-cyclopentadienyl)titanium involves the coordination of the titanium center with various substrates. The methyl-pi-cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in various catalytic cycles. The compound can activate small molecules, such as olefins and alkynes, facilitating their transformation into more complex products. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Bis(methylcyclopentadienyl)titanium dichloride exhibits Type A torsional isomerism , characterized by a gauche-like orientation of the Cp rings. This contrasts with complexes bearing bulkier substituents (e.g., tert-butyl or isopropyl), which adopt Type B (bis-lateral:anti) or Type C (racem-like) conformations to minimize steric strain. For example:

- Bis(isopropylcyclopentadienyl)zirconium dichloride ([1]) displays three distinct conformers (A, B, C) due to steric hindrance.

- Bis(pentamethylcyclopentadienyl)titanium dichloride ([13]) features highly symmetric Cp rings, reducing rotational freedom.

The methyl group’s small size allows rapid Cp ring rotation in solution, leading to averaged C₂ᵥ symmetry in NMR spectra, whereas bulkier substituents hinder rotation, stabilizing specific conformers .

Physical and Chemical Properties

Key properties of this compound and related compounds are compared below:

Trends suggest that larger substituents lower melting points due to reduced crystal lattice stability .

Biologische Aktivität

Bis(methylcyclopentadienyl)titanium dichloride (Cp2TiCl2) is a metallocene compound that has garnered attention in both organic synthesis and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound consists of a titanium center coordinated by two methylcyclopentadienyl ligands and two chloride ions. Its molecular formula is C10H12Cl2Ti, and it exhibits a pseudo-tetrahedral geometry around the titanium atom. The compound's structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biomolecules : The compound can form complexes with biomolecules such as proteins and nucleic acids, potentially leading to alterations in their structure and function.

- Catalytic Activity : As a catalyst, it facilitates various chemical reactions that may produce reactive intermediates capable of interacting with cellular components.

- Oxidative Stress Induction : Titanium complexes are known to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells, contributing to cytotoxic effects.

Cytotoxicity Studies

Research has demonstrated the cytotoxic potential of this compound against various cancer cell lines. A comparative analysis of cytotoxicity using the MTT assay revealed significant findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Cp2TiCl2 | HT-29 (colon cancer) | 413 |

| Titanocene Y | HT-29 | 2.1 |

| Titanocene C | HT-29 | 8.9 |

These results indicate that while this compound exhibits cytotoxicity, other titanocene derivatives show enhanced activity against cancer cells, suggesting that structural modifications can improve therapeutic efficacy .

Case Studies

- Antineoplastic Properties : A study highlighted the antineoplastic properties of titanocene compounds, including this compound, which showed effectiveness against cancer cell lines resistant to traditional chemotherapy agents . The study emphasized the importance of understanding the structure-activity relationship in developing more potent anticancer drugs.

- Functionalization for Enhanced Activity : Research on amide-functionalized titanocenes demonstrated that modifying the ligand environment around titanium could significantly enhance cytotoxicity. For instance, titanocenes with specific substituents exhibited lower IC50 values compared to this compound, indicating that ligand modification plays a crucial role in biological activity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through ROS generation and subsequent activation of apoptotic pathways . This highlights the potential for using this compound as a lead structure in drug development aimed at cancer therapy.

Q & A

Q. Basic: What are the recommended methods for synthesizing Bis(methylcyclopentadienyl)titanium dichloride, and what analytical techniques confirm its purity?

Answer:

Synthesis typically involves reacting titanium tetrachloride (TiCl₄) with methylcyclopentadienyl ligands under inert conditions (e.g., argon or nitrogen atmosphere). A common protocol includes:

Ligand Preparation: Deprotonate methylcyclopentadiene with a strong base (e.g., NaH).

Coordination Reaction: Add TiCl₄ to the ligand solution in a dry solvent (e.g., THF or toluene).

Purification: Crystallize the product from a solvent mixture under inert gas .

Analytical Techniques:

| Technique | Purpose | Key Indicators |

|---|---|---|

| ¹H/¹³C NMR | Confirm ligand coordination | Shifted Cp* peaks (~δ 1.8–2.5 ppm) |

| XRD | Determine crystal structure | Ti-Cl and Ti-Cp bond distances |

| Elemental Analysis | Verify stoichiometry | %C, %H, %Cl within ±0.3% error |

Q. Basic: What safety precautions are essential for handling this compound?

Answer:

Key precautions include:

- PPE: Tightly sealed goggles, nitrile/neoprene gloves, and lab coats .

- Respiratory Protection: Use FFP2 masks for short exposure; self-contained breathing apparatus for prolonged handling .

- Storage: Inert gas atmosphere (argon), sealed containers, and dry/ventilated areas to prevent hydrolysis .

- Waste Disposal: Collect in labeled hazardous waste containers; avoid sewage systems .

Hazard Classification (GHS):

Q. Basic: What are the key physicochemical properties relevant to experimental design?

Answer:

These properties necessitate inert-atmosphere gloveboxes or Schlenk lines for manipulation .

Q. Advanced: How does the methyl substituent on Cp ligands influence catalytic activity in polymerization?

Answer:

Methyl groups enhance electron-donating effects, increasing the Ti center’s Lewis acidity and stabilizing active catalytic species. Comparative studies show:

- Activity in Olefin Polymerization: Methyl-Cp derivatives exhibit higher turnover frequencies than unsubstituted Cp analogs due to steric and electronic tuning .

- Experimental Design:

- Kinetic Studies: Monitor ethylene uptake rates via gas burette.

- Polymer Characterization: Use GPC for molecular weight and DSC for crystallinity.

- Control Experiments: Compare with Cp₂TiCl₂ to isolate substituent effects.

Q. Advanced: How can photoelectron spectroscopy resolve electronic structure ambiguities in this compound?

Answer:

Ultraviolet photoelectron spectroscopy (UPS) and XPS measure ionization energies to map molecular orbitals:

- Key Peaks:

- Contradiction Resolution: Discrepancies in reported spectra may arise from sample purity or calibration. Replicate measurements using in-situ sublimation to ensure uncontaminated surfaces .

Q. Advanced: What methodologies assess the environmental impact of this compound?

Answer:

- Ecotoxicology Testing:

- Biodegradation: Use OECD 301B (CO₂ evolution) under aerobic conditions.

- Data Interpretation: LC₅₀ values >100 mg/L suggest low aquatic toxicity, but disposal via hazardous waste protocols is still critical .

Q. Advanced: How to address discrepancies in reported thermal stability data?

Answer:

Reported stability up to 200°C may conflict with decomposition observed in high-pressure DSC. Methodological steps:

Controlled Replication: Use TGA under identical inert gas flow rates.

Variable Testing: Vary heating rates (5–20°C/min) to detect kinetic decomposition.

Post-Analysis: Characterize residues via XRD to identify decomposition products (e.g., TiO₂).

Q. Advanced: What strategies optimize ligand substitution for tailored catalytic performance?

Answer:

- Steric Effects: Bulkier substituents (e.g., i-Pr) reduce activity but enhance stereoselectivity in propylene polymerization.

- Electronic Effects: Electron-withdrawing groups (e.g., Cl-Cp) lower Ti’s Lewis acidity, slowing chain propagation.

- Screening Workflow:

- Computational Modeling: DFT calculations for ligand-Ti interaction energies.

- High-Throughput Screening: Test 10+ ligand variants in parallel microreactors.

Eigenschaften

IUPAC Name |

1-methylcyclopenta-1,3-diene;titanium(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBZPLSMZORBHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Cl-].[Cl-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926091 | |

| Record name | Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282-40-2 | |

| Record name | Bis(methylcyclopentadienyl)titanium dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1282-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium, dichlorobis(methyl-pi-cyclopentadienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.